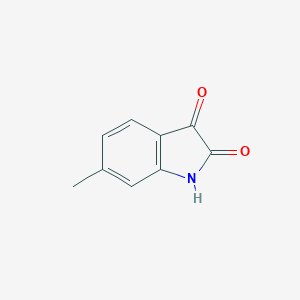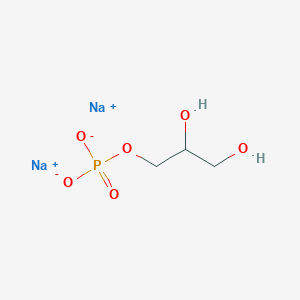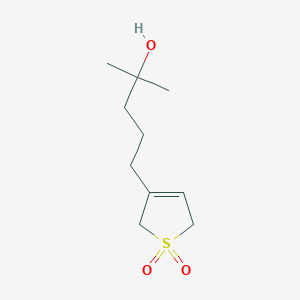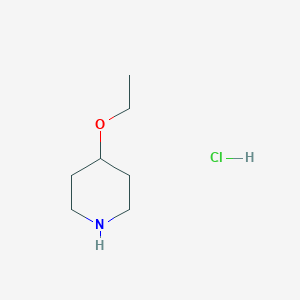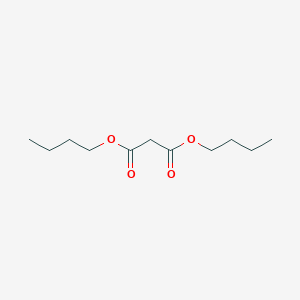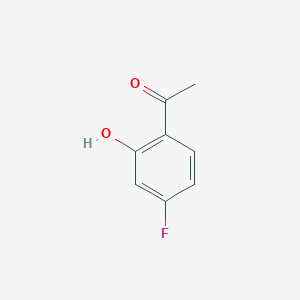
1,2-Diphenyl-1-cyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DPC is a cyclic organic compound that contains two phenyl rings and a cyclopentene ring. It is a colorless liquid that is soluble in organic solvents such as benzene and ether. DPC has been the subject of numerous scientific studies due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of DPC is not fully understood, but it is believed to involve the formation of a stable diradical intermediate. This intermediate can undergo various reactions, including cyclization and hydrogenation, which can result in the formation of different products.
Biochemical and Physiological Effects
DPC has been shown to have various biochemical and physiological effects. In one study, DPC was found to inhibit the growth of cancer cells in vitro. Additionally, DPC has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DPC in lab experiments is its unique structure, which can lead to the formation of various products through different reaction pathways. Additionally, DPC is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using DPC is its instability, which can make it difficult to handle in certain experiments.
Orientations Futures
There are numerous future directions for research on DPC. One area of interest is the development of new synthetic methods for DPC and its derivatives. Additionally, DPC's potential applications in materials science and medicinal chemistry warrant further investigation. Finally, the mechanism of action of DPC and its effects on various biological systems require further study.
In conclusion, DPC is a unique and versatile compound that has garnered attention in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on DPC is necessary to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of DPC can be achieved through a variety of methods, including the Wittig reaction, the Grignard reaction, and the Diels-Alder reaction. One common method involves the reaction between diphenylacetylene and cyclopentadiene in the presence of a catalyst such as nickel or palladium. This reaction results in the formation of DPC and hydrogen gas.
Applications De Recherche Scientifique
DPC has been studied extensively for its potential applications in organic synthesis. It can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals and materials. Additionally, DPC has been investigated for its potential use as a photochromic material, which can change color in response to light.
Propriétés
Numéro CAS |
1485-98-9 |
|---|---|
Formule moléculaire |
C17H16 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
(2-phenylcyclopenten-1-yl)benzene |
InChI |
InChI=1S/C17H16/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clé InChI |
AUVWCPCEPJBZAG-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




